4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The exact pathways and downstream effects would depend on the specific targets that the compound interacts with.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(1H-indol-3-yl)ethylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing appropriate purification techniques, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indole moiety can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different indole derivatives.
Scientific Research Applications
4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoylbenzamide: A related compound with similar structural features.
Uniqueness
4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is unique due to the presence of both the indole and benzenesulfonamide moieties, which confer distinct chemical and biological properties. Its specific substitution pattern and potential for diverse chemical reactions make it a valuable compound for scientific research.
Properties
IUPAC Name |
4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-13-5-7-14(8-6-13)22(20,21)19-10-9-12-11-18-16-4-2-1-3-15(12)16/h1-8,11,18-19H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWJXWWOGQXEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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